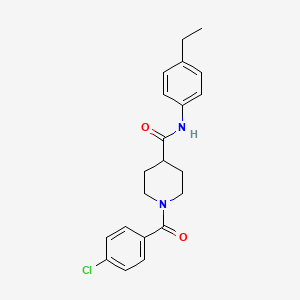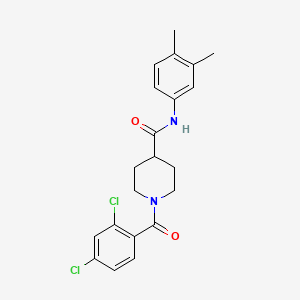![molecular formula C20H23ClN2O5S B3480496 N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)
N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has been identified as a potential therapeutic target for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its unique mechanism of action and its potential to treat a wide range of disorders.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the selective inhibition of the Kir7.1 channel, which is a member of the inward rectifying potassium ion channel family. This inhibition leads to the modulation of neuronal excitability and the regulation of synaptic transmission. The Kir7.1 channel is also involved in the regulation of potassium ion transport in the heart, and the inhibition of this channel has been linked to the protective effect of N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide against ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of synaptic transmission, and the protection against ischemia-reperfusion injury. In addition, N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been found to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selective inhibition of the Kir7.1 channel, which allows for the specific modulation of neuronal excitability and synaptic transmission. However, one of the limitations of using N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its potential off-target effects, which may affect other ion channels and lead to unintended physiological effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of focus is the investigation of the therapeutic potential of N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease. Another potential direction is the development of more selective inhibitors of the Kir7.1 channel, which may have fewer off-target effects and greater therapeutic potential. Finally, the use of N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide as a tool in the study of ion channel function and regulation may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in various scientific research fields, including neuroscience, cardiovascular diseases, and cancer research. In neuroscience, N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to selectively inhibit the activity of the Kir7.1 channel, which is involved in the regulation of potassium ion transport in the brain. This inhibition has been linked to the modulation of neuronal excitability and the regulation of synaptic transmission.
In cardiovascular diseases, N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been found to have a protective effect against ischemia-reperfusion injury, which occurs when blood flow to the heart is temporarily interrupted and then restored. N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce the size of the infarcted area and improve cardiac function in animal models.
In cancer research, N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been identified as a potential therapeutic target for the treatment of breast cancer. Studies have shown that N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide inhibits the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-17-6-4-3-5-16(17)21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNKDDIIFGNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3480415.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B3480431.png)
![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-di-2-furyl-6-quinoxalinyl)urea](/img/structure/B3480464.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480469.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![8-amino-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3480482.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)
![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)


![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)